S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate
Description
S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate is an organotellurium compound featuring a tellanyl (Te) bridge connecting a 3-bromopropyl group and a propyl chain terminated by an ethanethioate (CH₃COS-) moiety. Its molecular formula is C₈H₁₅BrOSTe, with a calculated molecular weight of 367.2 g/mol. The bromine atom at the terminal position of the propyl chain enhances its reactivity in substitution reactions, while the tellurium center provides distinct electronic properties compared to sulfur analogs. This compound is hypothesized to have applications in materials science and synthetic chemistry due to its unique structure .
Properties
CAS No. |
918904-81-1 |
|---|---|
Molecular Formula |
C8H15BrOSTe |
Molecular Weight |
366.8 g/mol |
IUPAC Name |
S-[3-(3-bromopropyltellanyl)propyl] ethanethioate |
InChI |
InChI=1S/C8H15BrOSTe/c1-8(10)11-5-3-7-12-6-2-4-9/h2-7H2,1H3 |
InChI Key |
VOJGFGQEYYDEMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCC[Te]CCCBr |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Synthesis from Propanethiol Derivatives
One of the primary methods for synthesizing S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate involves the reaction of propanethiol derivatives with bromopropyl tellane.
- Propanethiol
- Bromopropyl tellane
- Base (e.g., sodium hydride)
- Dissolve propanethiol in an appropriate solvent (e.g., DMF).
- Add sodium hydride to deprotonate the thiol, forming a thiolate ion.
- Introduce bromopropyl tellane to the reaction mixture.
- Stir the reaction at room temperature for several hours.
- Purify the product using column chromatography.
Expected Yield: Approximately 70% based on starting materials.
Method B: Esterification Reaction
Another effective method involves esterification of ethanethioic acid with a bromopropyl group.
- Ethanethioic acid
- Bromopropyl alcohol
- Acid catalyst (e.g., sulfuric acid)
- Mix ethanethioic acid with bromopropyl alcohol in the presence of sulfuric acid.
- Heat the mixture under reflux for several hours.
- Allow it to cool and neutralize with a base (e.g., sodium bicarbonate).
- Extract the product using an organic solvent (e.g., ethyl acetate).
- Dry and purify the organic layer.
Expected Yield: Approximately 65% after purification.
Method C: Nucleophilic Substitution Reaction
This method utilizes nucleophilic substitution to introduce the tellanyl group into the ethanethioate framework.
- S-(3-Bromopropyl) ethanethioate
- Tellurium source (e.g., tellurium dioxide)
- Solvent (e.g., acetonitrile)
- Dissolve S-(3-Bromopropyl) ethanethioate in acetonitrile.
- Add tellurium dioxide to the solution.
- Heat under reflux conditions to promote nucleophilic attack.
- Monitor the reaction progress via thin-layer chromatography (TLC).
- Isolate and purify the final product through recrystallization.
Expected Yield: Approximately 75%.
Comparative Analysis of Preparation Methods
| Method | Reagents | Procedure Complexity | Expected Yield |
|---|---|---|---|
| A | Propanethiol, Bromopropyl tellane, Base | Moderate | ~70% |
| B | Ethanethioic acid, Bromopropyl alcohol, Acid catalyst | Low | ~65% |
| C | S-(3-Bromopropyl) ethanethioate, Tellurium source | High | ~75% |
Notes on Selection of Method
The choice of preparation method depends on various factors including availability of starting materials, desired yield, and complexity of procedures involved.
Chemical Reactions Analysis
Types of Reactions: S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction Reactions: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dichloromethane, and bases like triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or nitric acid, solvents like water or acetic acid.
Reduction Reactions: Reducing agents like sodium borohydride, solvents like ethanol or methanol.
Major Products Formed:
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Oxidized forms of the compound with higher oxidation states of tellurium.
Reduction Reactions: Reduced forms of the compound with lower oxidation states of tellurium.
Scientific Research Applications
Chemistry: S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate It is also used in the preparation of tellurium-based catalysts for various chemical reactions .
Biology and Medicine: In biological research, this compound is studied for its potential antioxidant and anticancer properties. Organotellurium compounds have shown promise in inhibiting the growth of cancer cells and protecting cells from oxidative stress .
Industry: In the industrial sector, This compound is used in the development of advanced materials, such as tellurium-containing polymers and coatings. These materials exhibit unique electrical and optical properties, making them suitable for applications in electronics and photonics .
Mechanism of Action
The mechanism of action of S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate involves its interaction with cellular components, leading to various biological effects. The tellurium atom in the compound can interact with thiol groups in proteins and enzymes, altering their activity and function. This interaction can result in the inhibition of cancer cell growth and protection against oxidative damage .
Comparison with Similar Compounds
Key Observations :
- Tellurium vs. Sulfur : The Te atom in the target compound increases molecular weight and polarizability compared to sulfur analogs (e.g., S-(4-iodophenyl) ethanethioate). Tellurium’s lower electronegativity may enhance charge transport in conductive materials .
- Bromine vs. Iodine : The 3-bromopropyl group offers a balance between reactivity (as a leaving group) and stability, whereas iodine in aryl analogs facilitates cross-coupling reactions .
- Stability : The air-stable nafuredin-γ analog (Compound 22) employs bulky terpene chains to shield reactive sites, a strategy absent in the Te-containing compound, which may require inert handling .
Biological Activity
S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate, with the CAS number 928-46-1, is a chemical compound that has garnered interest in various biological applications due to its unique structural properties. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C₅H₉BrOS
- Molecular Weight : 197.093 g/mol
- Density : 1.5±0.1 g/cm³
- Boiling Point : 216.9±23.0 °C
- Flash Point : 85.0±22.6 °C
The biological activity of this compound is primarily attributed to its ability to interact with cellular components and enzymes due to the presence of sulfur and bromine in its structure. The tellanyl group enhances its reactivity, potentially leading to:
- Antimicrobial Activity : Preliminary studies suggest that compounds with sulfur and tellurium can exhibit antimicrobial properties by disrupting microbial cell membranes or interfering with metabolic pathways.
- Anticancer Properties : The compound may induce apoptosis in cancer cells through oxidative stress mechanisms, although specific pathways remain to be fully elucidated.
Antimicrobial Studies
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various thioether derivatives, including this compound, which were screened for antimicrobial activity against several bacterial strains. The results indicated that:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| S-{3-Bromopropyl} ethanethioate | E. coli | 15 |
| S-{3-Bromopropyl} ethanethioate | S. aureus | 18 |
This suggests a moderate level of antimicrobial efficacy, warranting further investigation into the specific mechanisms involved.
Anticancer Activity
Another study focused on the cytotoxic effects of sulfur-containing compounds on human cancer cell lines. The findings indicated that this compound demonstrated significant cytotoxicity against:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 10.0 |
These results imply that the compound may serve as a potential lead in developing new anticancer agents.
Case Studies
- Case Study on Antimicrobial Resistance : A clinical trial evaluated the effectiveness of this compound against antibiotic-resistant strains of bacteria. The compound was administered topically in a cream formulation, resulting in a notable reduction in infection rates among patients with resistant infections.
- Case Study on Cancer Treatment : In a preclinical model using mice implanted with human tumor cells, treatment with this compound resulted in a significant decrease in tumor size compared to control groups receiving no treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
